molecular formula C14H12O2 B169495 3-Methyl-4-phenylbenzoic acid CAS No. 178313-67-2

3-Methyl-4-phenylbenzoic acid

Cat. No. B169495
M. Wt: 212.24 g/mol
InChI Key: ITLWSYAJGXPQSO-UHFFFAOYSA-N
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Description

3-Methyl-4-phenylbenzoic acid is a chemical compound with the molecular formula C14H12O2 . It is also known as 2-methyl-biphenyl-4-carboxylic acid and 4-phenyl-3-methylbenzoic acid .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid has been described . Another method involves the nitrobenzoic acid of 3 methyl 4 and quaternary phase transfer catalyst .


Molecular Structure Analysis

The molecular structure of 3-Methyl-4-phenylbenzoic acid consists of a benzoic acid group attached to a phenyl group and a methyl group . The molecular weight is 212.24400 .

Scientific Research Applications

Analytical and Environmental Implications

Research on compounds structurally similar to 3-Methyl-4-phenylbenzoic acid, such as parabens and their derivatives, has demonstrated significant analytical and environmental implications. Parabens, including methylparaben and propylparaben, are widely used as preservatives in various consumer products. These studies reveal that despite wastewater treatments effectively reducing paraben concentrations, they persist in low levels in effluents and are ubiquitous in aquatic environments, highlighting concerns about their potential as emerging contaminants and their environmental fate (Haman et al., 2015). Furthermore, the reactivity and applications of compounds with functionalities similar to 3-Methyl-4-phenylbenzoic acid in synthesizing various heterocyclic compounds, as observed in derivatives of 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones, provide insights into their versatility in organic synthesis, contributing to the fields of medicinal chemistry and materials science (Gomaa & Ali, 2020).

Pharmacological Aspects and Potential Toxicity

In pharmacology, compounds structurally related to 3-Methyl-4-phenylbenzoic acid, such as cinnamic acid derivatives, have been explored for their anticancer properties. These studies underline the potential of these compounds in developing new therapeutic agents due to their significant anticancer activities (De, Baltas, & Bedos-Belval, 2011). However, it is crucial to consider the safety and toxicity profiles of these compounds, as highlighted in reviews on parabens, which have shown a range of biological effects and potential health risks, necessitating further research to fully understand their implications for human health (Darbre & Harvey, 2008).

Safety And Hazards

The safety data sheet for similar compounds like 3-Nitrobenzoic acid and Benzoic acid provides information on hazards, including skin irritation, serious eye damage, and specific target organ toxicity .

properties

IUPAC Name

3-methyl-4-phenylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-10-9-12(14(15)16)7-8-13(10)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLWSYAJGXPQSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70615529
Record name 2-Methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70615529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-[1,1'-biphenyl]-4-carboxylic acid

CAS RN

178313-67-2
Record name 2-Methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70615529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound was prepared from 4-bromo-3-methylbenzoic acid and benzeneboronic acid using a similar procedure to Description 15, as a pale yellow solid (89%).
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A solution of 2-methyl-biphenyl-4-carboxylic acid methyl ester (0.10 g, 0.44 mmol) in CH3OH (5 mL) and H2O (0.5 mL) is reacted with NaOH (88 mg, 2.2 mmol) at reflux for 2 h. Organic solvent is removed in vacuo, the residue is diluted with H2O, and extracted with Et2O. The aqueous layer is acidified with 5 M HCl, extracted with Et2O, dried with MgSO4, filtered and concentrated to give the title compound as a white solid (72 mg, 77%).
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77%

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